Repaglinide acyl-beta-D-glucuronide

Vue d'ensemble

Description

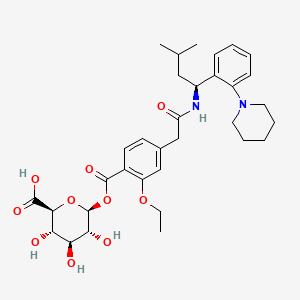

Repaglinide acyl-beta-D-glucuronide is a metabolite of repaglinide, an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). Repaglinide belongs to the meglitinide class of short-acting insulin secretagogues, which act by binding to beta cells of the pancreas to stimulate insulin release .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Repaglinide acyl-beta-D-glucuronide is formed through the glucuronidation of the carboxylic acid group of repaglinide. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) in the liver . The reaction conditions typically involve the presence of UDP-glucuronic acid as a co-substrate and the enzyme UGT.

Industrial Production Methods

The industrial production of this compound involves the biotransformation of repaglinide using liver microsomes or recombinant UGT enzymes. The process is optimized to ensure high yield and purity of the metabolite .

Analyse Des Réactions Chimiques

Types of Reactions

Repaglinide acyl-beta-D-glucuronide undergoes several types of chemical reactions, including:

Hydrolysis: The acyl glucuronide can hydrolyze back to repaglinide and glucuronic acid.

Transacylation: The acyl group can migrate within the glucuronide molecule, leading to different positional isomers.

Common Reagents and Conditions

Hydrolysis: Typically occurs under acidic or basic conditions.

Transacylation: Can occur spontaneously under physiological conditions.

Major Products Formed

Hydrolysis: Repaglinide and glucuronic acid.

Transacylation: Positional isomers of this compound.

Applications De Recherche Scientifique

Repaglinide acyl-beta-D-glucuronide is primarily studied in the context of drug metabolism and pharmacokinetics. Its formation and subsequent reactions are important for understanding the metabolism of repaglinide and its potential effects on drug efficacy and safety. The compound is also used in studies investigating the role of glucuronidation in drug metabolism and the potential for drug-drug interactions .

Mécanisme D'action

Repaglinide acyl-beta-D-glucuronide itself does not possess significant pharmacological activity. its formation is a key step in the metabolism of repaglinide. Repaglinide lowers blood glucose levels by stimulating the release of insulin from the beta cells of the pancreas. It achieves this by closing ATP-dependent potassium channels in the membrane of the beta cells, leading to depolarization and subsequent insulin release .

Comparaison Avec Des Composés Similaires

Similar Compounds

Nateglinide acyl-beta-D-glucuronide: Another acyl glucuronide metabolite of a meglitinide class drug.

Mitiglinide acyl-beta-D-glucuronide: Similar in structure and function to repaglinide acyl-beta-D-glucuronide.

Uniqueness

This compound is unique in its specific formation from repaglinide and its role in the metabolism of this particular drug. While other acyl glucuronides share similar metabolic pathways, the specific enzyme interactions and metabolic profiles can vary, leading to differences in pharmacokinetics and potential drug interactions .

Activité Biologique

Repaglinide acyl-beta-D-glucuronide is a significant metabolite of repaglinide, a medication primarily used to manage type 2 diabetes mellitus by stimulating insulin secretion from pancreatic beta cells. Understanding the biological activity of this glucuronide metabolite is crucial for assessing its pharmacological effects, potential interactions, and safety profile.

Repaglinide acts as a short-acting insulin secretagogue, enhancing insulin release in a glucose-dependent manner. It binds to ATP-sensitive potassium channels on pancreatic beta cells, leading to membrane depolarization and subsequent calcium influx, which triggers insulin exocytosis. The acyl-beta-D-glucuronide form is produced via glucuronidation, a metabolic process that typically aims to detoxify and facilitate the elimination of drugs from the body .

Pharmacokinetics

Absorption and Distribution:

- Repaglinide is rapidly absorbed after oral administration, reaching peak plasma concentrations within 0.5 to 1.4 hours.

- The absolute bioavailability is approximately 56% .

Metabolism:

- It is primarily metabolized by cytochrome P450 enzymes (CYP3A4 and CYP2C8) into various metabolites, including the acyl-beta-D-glucuronide.

- The acyl-glucuronide form may exhibit altered pharmacological properties compared to the parent compound .

Elimination:

- Approximately 90% of repaglinide is eliminated via feces, with less than 2% excreted unchanged in urine .

Hypoglycemic Effects

This compound has been implicated in enhancing the hypoglycemic effects of repaglinide when co-administered with other medications like clopidogrel. Studies indicate that this combination can lead to significant reductions in plasma glucose levels, with some patients experiencing hypoglycemia .

Case Study Example:

In a clinical case involving an 81-year-old woman with type 2 diabetes who was treated with both repaglinide and clopidogrel, hypoglycemia was observed shortly after starting clopidogrel. The patient's fasting plasma glucose levels dropped significantly upon initiating treatment with repaglinide, highlighting the potential for drug-drug interactions mediated by glucuronidation processes .

Drug-Drug Interactions

The acyl-beta-D-glucuronide metabolite can influence drug-drug interactions (DDIs) due to its role in inhibiting cytochrome P450 enzymes. For instance, clopidogrel's active metabolite has been shown to inhibit CYP2C8, leading to increased plasma concentrations of repaglinide and its metabolites .

| Drug Interaction | Effect | Mechanism |

|---|---|---|

| Clopidogrel | Increased hypoglycemia risk | Inhibition of CYP2C8 by clopidogrel's active metabolite |

| Other CYP2C8 inhibitors | Potential increase in repaglinide levels | Competitive inhibition at the metabolic pathway |

Safety Profile

The safety profile of this compound is critical for patient management. Adverse effects primarily include hypoglycemia, especially when combined with other glucose-lowering agents or drugs that affect its metabolism. Monitoring is essential in patients receiving such combinations to prevent severe hypoglycemic episodes .

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H44N2O10/c1-4-43-25-17-20(12-13-22(25)32(42)45-33-29(39)27(37)28(38)30(44-33)31(40)41)18-26(36)34-23(16-19(2)3)21-10-6-7-11-24(21)35-14-8-5-9-15-35/h6-7,10-13,17,19,23,27-30,33,37-39H,4-5,8-9,14-16,18H2,1-3H3,(H,34,36)(H,40,41)/t23-,27-,28-,29+,30-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHBBHOYIACRHO-GKKNLZSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858363 | |

| Record name | 1-O-{2-Ethoxy-4-[2-({(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino)-2-oxoethyl]benzoyl}-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309112-13-7 | |

| Record name | Repaglinide acyl-beta-D-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1309112137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-{2-Ethoxy-4-[2-({(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino)-2-oxoethyl]benzoyl}-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REPAGLINIDE ACYL-.BETA.-D-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTH5V4730Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.